Tipiracil vs. 7-Deazaxanthine and KIN-59: A 1,000- to 3,000-Fold Superiority in Thymidine Phosphorylase Inhibition
In direct biochemical assays, tipiracil demonstrates an IC50 for human thymidine phosphorylase of 35 nM (0.035 µM) [1]. This potency is three orders of magnitude greater than that of the widely used standard inhibitor 7-deazaxanthine (IC50 = 41.0 µM) [2] and the allosteric inhibitor KIN-59 (IC50 = 67 µM) [3]. The quantified difference represents a 1,171-fold and 1,914-fold increase in potency, respectively, at the enzyme level.
| Evidence Dimension | In vitro inhibition of human thymidine phosphorylase (IC50) |
|---|---|
| Target Compound Data | Tipiracil IC50 = 35 nM (0.035 µM) |
| Comparator Or Baseline | 7-deazaxanthine IC50 = 41.0 ± 1.63 µM; KIN-59 IC50 = 67 µM |
| Quantified Difference | Tipiracil is >1,171-fold more potent than 7-deazaxanthine; >1,914-fold more potent than KIN-59. |
| Conditions | In vitro enzyme inhibition assay using human placental TPase (tipiracil) and human recombinant enzyme (7-deazaxanthine, KIN-59). |
Why This Matters
This high potency ensures that a low, co-administered dose of tipiracil is sufficient to completely block trifluridine degradation, a critical requirement for the fixed-dose combination product.
- [1] Bertin Bioreagent. Tipiracil (hydrochloride) - Biochemicals - CAT N°: 23319. Product Datasheet. View Source
- [2] Javaid S, et al. Natural compounds as angiogenic enzyme thymidine phosphorylase inhibitors: In vitro biochemical inhibition, mechanistic, and in silico modeling studies. PLoS One. 2019;14(11):e0225056. View Source
- [3] Bertin Bioreagent. KIN59 - Biochemicals - CAT N°: 19833. Product Datasheet. View Source
